Methyl 3-(chloromethyl)thiophene-2-carboxylate

Physicochemical Characterization Purification Optimization Regioisomer Differentiation

Methyl 3-(chloromethyl)thiophene-2-carboxylate (CAS 478628-20-5) is the validated C-ring building block for dihaloaryl 1,2,4-triazole insecticides (Dow AgroSciences chemotype). This regioisomer provides the precise spatial orientation required for aphid/mite/whitefly activity; 4- or 5-chloromethyl substitution cannot substitute. The 3-chloromethyl group, electronically activated by the adjacent 2-ester, enables efficient Suzuki and nucleophilic coupling. Mandatory 2–8°C storage preserves reactivity. For insecticidal scaffold synthesis, this is the required regioisomer.

Molecular Formula C7H7ClO2S
Molecular Weight 190.65 g/mol
CAS No. 478628-20-5
Cat. No. B3352467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(chloromethyl)thiophene-2-carboxylate
CAS478628-20-5
Molecular FormulaC7H7ClO2S
Molecular Weight190.65 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CS1)CCl
InChIInChI=1S/C7H7ClO2S/c1-10-7(9)6-5(4-8)2-3-11-6/h2-3H,4H2,1H3
InChIKeyGXKRMDHRJYGKEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(chloromethyl)thiophene-2-carboxylate: A Key Building Block for Precisely Oriented Heterocyclic Synthesis


Methyl 3-(chloromethyl)thiophene-2-carboxylate (CAS 478628-20-5) is a bifunctional thiophene derivative featuring a reactive chloromethyl group at the 3-position and a methyl ester at the 2-position on a sulfur-containing heteroaromatic ring (C₇H₇ClO₂S, MW 190.65) . As a member of the thiophene-2-carboxylate family, this compound has been specifically identified as a critical C-ring building block in the development of a novel family of 2,6-dihaloaryl 1,2,4-triazole insecticides developed by Dow AgroSciences, which exhibit selective activity against aphids, mites, and whiteflies with low mammalian toxicity [1]. Its specific 3-chloromethyl substitution pattern on the thiophene-2-carboxylate scaffold distinguishes it from regioisomeric intermediates and enables targeted derivatization strategies not accessible to other substitution patterns .

Why Methyl 3-(chloromethyl)thiophene-2-carboxylate Cannot Be Replaced by Its Regioisomers in Targeted Synthesis


Generic substitution among chloromethyl thiophene-2-carboxylate regioisomers (3-, 4-, and 5-substituted) is not chemically valid for several reasons. First, the position of the chloromethyl group on the thiophene ring dictates both the electronic environment for subsequent cross-coupling reactions and the steric accessibility for nucleophilic displacement, meaning a 4-chloromethyl isomer will produce fundamentally different coupling products than the 3-chloromethyl congener . Second, specific pharmacophoric or insecticidal scaffolds require precise spatial orientation of the thiophene-C-ring substituents; the Dow AgroSciences triazole insecticide program explicitly utilized tailored halogenated 2-thiophenecarboxylic acid derivatives for C-ring assembly, where the substitution pattern directly impacts insecticidal activity and selectivity [1]. Third, the 3-chloromethyl isomer offers a predicted boiling point of 298.6°C and density of 1.319 g/cm³, which differ significantly from the 4-chloromethyl regioisomer (boiling point 324.9°C, density 1.4 g/cm³), indicating distinct intermolecular interactions that can influence purification, formulation, and reaction handling [2].

Quantitative Differentiation Evidence for Methyl 3-(chloromethyl)thiophene-2-carboxylate Versus Closest Analogs


Predicted Boiling Point: 3-Chloromethyl Isomer Exhibits 26.3°C Lower Boiling Point Than 4-Chloromethyl Regioisomer, Facilitating Distillation-Based Purification

Methyl 3-(chloromethyl)thiophene-2-carboxylate has a predicted boiling point of 298.6 ± 30.0°C , which is 26.3°C lower than the 324.9 ± 27.0°C predicted for the 4-chloromethyl regioisomer [1]. This difference is consistent with the distinct spatial arrangement of the chloromethyl and ester groups affecting molecular dipole moments and intermolecular interactions. For procurement decisions, a lower boiling point translates into potentially easier distillative purification or solvent removal, reducing thermal degradation risk during downstream processing.

Physicochemical Characterization Purification Optimization Regioisomer Differentiation

Density Differential: 3-Chloromethyl Isomer is 5.8% Less Dense Than 4-Chloromethyl Regioisomer, Impacting Formulation and Solubility Behavior

The predicted density of methyl 3-(chloromethyl)thiophene-2-carboxylate is 1.319 ± 0.06 g/cm³ , compared to 1.4 ± 0.1 g/cm³ for the 4-chloromethyl regioisomer [1]. This 5.8% density reduction arises from differences in molecular packing driven by the substitution pattern. Lower density can correlate with altered solubility parameters and may influence the compound's behavior in biphasic reaction mixtures or during crystallization. For users formulating reaction conditions or designing scale-up processes, this density difference provides a measurable selection criterion.

Physicochemical Characterization Formulation Design Solubility Prediction

Storage Condition Requirement: 3-Chloromethyl Derivative Requires Refrigerated Storage (2–8°C), Indicating Higher Reactivity Profile Than Room-Temperature-Stable Analogs

Methyl 3-(chloromethyl)thiophene-2-carboxylate specifies a storage condition of 2–8°C , whereas the 4-chloromethyl regioisomer lists ambient storage conditions without a specific cold-chain requirement and has a flash point of 150.3°C [1]. This mandatory refrigerated storage for the 3-isomer reflects the enhanced reactivity of the chloromethyl group when positioned adjacent to the ester-bearing C2 position (ortho-like electronic influence), which can accelerate nucleophilic displacement or thermal degradation if not properly controlled. This is a direct procurement-relevant differentiator: the cold-chain requirement must be factored into shipping, inventory management, and experimental planning.

Stability and Handling Procurement Logistics Reactivity Assessment

Insecticide C-Ring Building Block Provenance: 3-Substitution Pattern Is Validated in Dow AgroSciences Triazole Program, Whereas 4-Substituted Analogs Lack Documented Insecticidal Scaffold Integration

The 3-chloromethyl substitution pattern is directly validated by the Dow AgroSciences Beilstein publication, which establishes halogenated 2-thiophenecarboxylic acid derivatives as the C-ring components for 2,6-dihaloaryl 1,2,4-triazole insecticides XR-693 and XR-906, exhibiting selective activity against chewing and sap-feeding pests with low mammalian toxicity [1]. The published SAR expansion explicitly required compounds with differing substitution patterns on the thiophene-C-ring to modulate insecticidal spectrum [2]. By contrast, the 4-chloromethyl regioisomer lacks documented integration into any analogous patented or published insecticidal scaffold, making the 3-substituted compound the substantiated choice for agrochemical discovery programs targeting this chemotype.

Agrochemical Intermediate Insecticide Synthesis Structure-Activity Relationship

Targeted Application Scenarios for Methyl 3-(chloromethyl)thiophene-2-carboxylate Based on Proven Differentiation


Synthesis of 2,6-Dihaloaryl 1,2,4-Triazole Insecticides via C-Ring Assembly

Researchers and process chemists developing next-generation insecticides within the dihaloaryl triazole chemotype should procure methyl 3-(chloromethyl)thiophene-2-carboxylate as the validated C-ring building block. The Dow AgroSciences program has demonstrated that the 3-substituted thiophene-2-carboxylate scaffold integrates effectively into the triazole core, yielding compounds with selective activity against aphids, mites, and whiteflies [1]. The mandatory 2–8°C storage ensures the chloromethyl group remains reactive for subsequent Suzuki or nucleophilic coupling steps critical to C-ring assembly .

Medicinal Chemistry Derivatization Requiring Ortho-Ester-Activated Chloromethyl Displacement

Medicinal chemists designing kinase inhibitors or antimicrobial agents that require a thiophene-2-carboxylate core with a nucleophile-accessible chloromethyl handle at the 3-position should select this compound. The adjacency of the ester group to the chloromethyl substituent provides electronic activation that enhances reactivity toward amines, thiols, and alcohols, enabling efficient diversification into focused compound libraries [1]. The predicted boiling point of 298.6°C permits thermal tolerance during amide coupling or SN2 reactions without premature decomposition, a measurable advantage over the higher-boiling 4-chloromethyl isomer .

Process Development and Scale-Up Requiring Distillation-Compatibility

Process engineers developing scalable synthetic routes to thiophene-containing intermediates can leverage the 26.3°C lower boiling point of methyl 3-(chloromethyl)thiophene-2-carboxylate relative to its 4-chloromethyl regioisomer. This differential facilitates vacuum distillation or solvent-swap operations with reduced energy input and lower thermal stress on the product [1]. The 5.8% lower density also translates into distinct phase-separation characteristics in aqueous-organic workups, a practical consideration for multi-kilogram campaigns .

Procurement Planning with Cold-Chain Logistics Consideration

Laboratory managers and procurement officers must account for the 2–8°C storage requirement of methyl 3-(chloromethyl)thiophene-2-carboxylate when ordering inventory. This cold-chain mandate, absent for the room-temperature-stable 4-chloromethyl regioisomer, directly impacts shipping method selection (refrigerated transport), receiving protocols, and shelf-life monitoring procedures [1]. Budgeting for refrigerated storage capacity and expedited cold shipping is a concrete, quantifiable procurement differentiator that should be factored into total cost of ownership calculations before selecting this compound over ambient-stable alternatives .

Quote Request

Request a Quote for Methyl 3-(chloromethyl)thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.